molecular formula C16H16ClNO4 B12589002 5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide CAS No. 648925-75-1

5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide

Cat. No.: B12589002
CAS No.: 648925-75-1
M. Wt: 321.75 g/mol
InChI Key: HPJMVMMJOIWFCP-UHFFFAOYSA-N
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Description

5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a chloro group, two methoxy groups, and a hydroxybenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3,5-dimethoxybenzylamine.

    Activation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated acid is then coupled with 3,5-dimethoxybenzylamine to form the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.

    Reduction: H2 gas with Pd/C catalyst, or other reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide
  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Uniqueness

5-Chloro-N-(3,5-dimethoxybenzyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

648925-75-1

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

5-chloro-N-[(3,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C16H16ClNO4/c1-21-12-5-10(6-13(8-12)22-2)9-18-16(20)14-7-11(17)3-4-15(14)19/h3-8,19H,9H2,1-2H3,(H,18,20)

InChI Key

HPJMVMMJOIWFCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)O)OC

Origin of Product

United States

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